molecular formula C20H20N6 B2651820 N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 933230-24-1

N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No. B2651820
CAS RN: 933230-24-1
M. Wt: 344.422
InChI Key: MSRPXQIUXPCKHT-UHFFFAOYSA-N
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Description

N-benzyl-3-methyl-N-(2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a chemical compound that has generated significant interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Novel Synthetic Approaches

Research has shown innovative synthetic strategies for constructing triazolo-pyrimidin derivatives, which are crucial for the development of new pharmaceuticals and materials. For instance, the metal-free synthesis of 1,2,4-triazolo[1,5-a]pyrimidines demonstrates the utility of oxidative N-N bond formation, offering efficient pathways to biologically important structures (Zheng et al., 2014).

Biological Applications

The exploration of triazolo[4,5-d]pyrimidine derivatives as adenosine receptor ligands highlights their potential in therapeutic applications. Specifically, compounds with high affinity and selectivity for the A1 adenosine receptor subtype have been identified, suggesting roles in neurological and cardiovascular disorders (Betti et al., 1998).

Antimicrobial and Antitumor Activities

Studies on the antimicrobial and antifungal properties of triazolo-pyrimidin derivatives underline their significance in developing new treatments for infections. For example, (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols exhibit notable antimicrobial and antifungal activities, demonstrating the potential for these compounds in medical research (Komykhov et al., 2017).

Antiviral Research

The role of triazolo[1,5-a]pyrimidin derivatives in antiviral therapy has been explored, showcasing the importance of these compounds in addressing viral diseases. For example, the synthesis of 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one in supercritical carbon dioxide as an intermediate in the production of the antiviral drug Triazid® represents a significant advancement in pharmaceutical manufacturing (Baklykov et al., 2019).

Cardiovascular and Antimalarial Prospects

The pharmacokinetic profiles and docking studies of triazolopyrimidine-based inhibitors for Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH) suggest their utility as novel antimalarial agents. These compounds have shown promise in preclinical evaluations, indicating their potential in the fight against malaria (Ibrahim et al., 2021).

properties

IUPAC Name

N-benzyl-3-methyl-N-(2-phenylethyl)triazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6/c1-25-19-18(23-24-25)20(22-15-21-19)26(14-17-10-6-3-7-11-17)13-12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRPXQIUXPCKHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N(CCC3=CC=CC=C3)CC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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